2H-1,2,3-triazole-2-acetic acid

Solid-State Chemistry Crystallization Purity Analysis

Researchers requiring precise metal coordination geometry often face variability from positional isomer contamination. 2H-1,2,3-Triazole-2-acetic acid resolves this with its defined N2-substitution pattern, which exposes N1/N3 donors for tailored MOF and catalyst design. - Distinct solid-state profile: m.p. 203-208 °C, density 1.53 g/cm³, avoiding crystal-packing inconsistencies of the 1H-isomer. - Reliable synthesis benchmark: 81% hydrolysis yield from the ethyl ester precursor; lower boiling point (344 °C vs. 387 °C for 1H-isomer) reduces purification energy costs. - Bulk supply with full QA documentation; shipped under ambient conditions from temperature-controlled stock.

Molecular Formula C4H5N3O2
Molecular Weight 127.1 g/mol
CAS No. 4320-91-6
Cat. No. B1371479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1,2,3-triazole-2-acetic acid
CAS4320-91-6
Molecular FormulaC4H5N3O2
Molecular Weight127.1 g/mol
Structural Identifiers
SMILESC1=NN(N=C1)CC(=O)O
InChIInChI=1S/C4H5N3O2/c8-4(9)3-7-5-1-2-6-7/h1-2H,3H2,(H,8,9)
InChIKeyAUEJAOKPOPOGHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-1,2,3-Triazole-2-acetic Acid Procurement & Differentiation


2H-1,2,3-Triazole-2-acetic acid (CAS 4320-91-6) is a heterocyclic building block consisting of a 1,2,3-triazole ring N2-substituted with an acetic acid moiety . This compound is a positional isomer of 1H-1,2,3-triazole-1-acetic acid (CAS 4314-22-1), with the acetic acid group attached at the N2 versus N1 position of the triazole ring, which imparts distinct physicochemical and coordination properties .

Positional isomer 2H-1,2,3-triazole-2-acetic acid; N2-substituted
Distinct solid-state properties support crystallization and formulation studies
Unique coordination donor set (N1/N3) for metal-organic framework research

Why This Isomer Cannot Be Substituted


The 2H-1,2,3-triazole-2-acetic acid isomer (N2-substituted) exhibits a distinct hydrogen-bonding pattern and crystal packing arrangement compared to its N1-substituted analog due to the different positioning of nitrogen atoms available for intermolecular interactions . This structural divergence directly impacts melting point (203-208°C vs. 209-210°C), density (1.532 g/cm³ vs. 2.14 g/cm³), and coordination chemistry behavior, meaning that substituting the 2H-isomer with the 1H-isomer will alter solid-state properties, solubility, and metal-binding outcomes in downstream applications . The quantitative differences detailed below demonstrate why generic substitution is not scientifically valid.

Hydrogen-bonding network differs
N2-substitution alters intermolecular H-bond pattern vs. N1-isomer, which may shift crystal packing and dissolution behavior.
Solid-state properties diverge
Lower melting point and substantially lower density indicate weaker lattice energy, potentially affecting formulation processability.
Coordination chemistry mismatch
N1/N3 donor availability vs. N2/N3 in the 1H-isomer can produce different metal-binding geometries and complex stabilities.

Quantitative Comparison vs. 1H-Isomer


Melting Point Difference

The 2H-1,2,3-triazole-2-acetic acid exhibits a melting point range of 203-208°C , while its positional isomer 1H-1,2,3-triazole-1-acetic acid melts at 209-210°C . This ~1-7°C difference is attributable to altered intermolecular hydrogen bonding and crystal packing due to the N2 vs. N1 substitution pattern.

Melting Point
Data to verify
203–208 °C
vs.
209–210 °C (1H-isomer)
~1–7 °C lower
Thermal behavior may affect crystallization and processing selection.
Solid-state context; vendor-reported ranges.
Solid-State Chemistry Crystallization Purity Analysis

Density Variation

The 2H-isomer has a measured density of 1.532 g/cm³ , while the 1H-isomer density is reported as 2.14 g/cm³ . The ~40% higher density of the 1H-isomer reflects a more compact crystal packing arrangement.

Density
Data to verify
1.532 g/cm³
vs.
2.14 g/cm³ (1H-isomer)
~40% lower
Lower density suggests weaker crystal packing; may influence dissolution.
Solid-state property; cross-study comparison.
Material Properties Formulation Crystal Engineering

Boiling Point Contrast

The 2H-1,2,3-triazole-2-acetic acid boils at 344.0°C (at 760 mmHg) , whereas the 1H-isomer boils at 386.9°C under the same conditions . This ~43°C lower boiling point for the 2H-isomer suggests weaker intermolecular forces in the liquid phase.

Boiling Point
Data to verify
344.0 °C
vs.
386.9 °C (1H-isomer)
~43 °C lower
Reduced thermal stability; relevant for high-temperature processing.
Predicted values at 760 mmHg.
Thermal Stability Process Chemistry Volatility

Synthetic Yield Benchmark

A patent-documented synthetic route for 2H-1,2,3-triazole-2-acetic acid achieves 81% yield via LiOH-mediated hydrolysis of ethyl 2-(2H-1,2,3-triazol-2-yl)acetate . While no direct yield comparison for the 1H-isomer under identical conditions is available, this 81% yield represents a benchmark for the 2H-isomer and can be used to evaluate alternative synthetic approaches.

Synthetic Yield
Source review
81%
reported yield
Benchmark for synthetic route efficiency evaluation.
LiOH hydrolysis conditions; process development context.
Synthetic Efficiency Process Development Cost of Goods

Coordination Geometry

Crystal structure analysis of 2H-1,2,3-triazole-2-acetic acid reveals that the N2-substitution pattern positions the triazole ring such that the N1 and N3 atoms are available for intermolecular hydrogen bonding and potential metal coordination [1]. In contrast, the 1H-isomer presents the N2 and N3 atoms for interaction. This difference in donor atom availability is known to influence the geometry and stability of metal complexes formed with triazole-acetic acid ligands [2].

Coordination Mode
Class-level
N1/N3 donor set available (vs. N2/N3 for 1H-isomer)
Influences metal-binding geometry; relevant for MOF and catalysis studies.
Class-level inference; crystal structure reported.
Coordination Chemistry Catalysis Metal-Organic Frameworks

High-Value Application Scenarios


Solid-State Formulation & Crystallization

The lower melting point (203-208°C) and density (1.532 g/cm³) of the 2H-isomer compared to the 1H-isomer make it a preferred candidate when targeting specific crystal packing or dissolution profiles. Researchers developing solid-dosage forms or studying crystal engineering should select the 2H-isomer to leverage its distinct solid-state properties.

Coordination Chemistry & MOF Synthesis

The N2-substitution pattern exposes the N1 and N3 atoms for metal coordination, offering a different donor set compared to the N1-isomer. This ligand is valuable for synthesizing metal complexes with tailored geometries, particularly in the development of metal-organic frameworks (MOFs) and catalysts where precise control over coordination environment is essential [1].

Process Chemistry & Scale-Up

The documented 81% yield for hydrolysis of the ethyl ester precursor provides a reliable benchmark for process development. The 2H-isomer's lower boiling point (344.0°C) also simplifies purification compared to the 1H-isomer (386.9°C) , potentially reducing energy costs during solvent removal.

Pharmaceutical Building Block

2H-1,2,3-Triazole-2-acetic acid serves as a key intermediate for synthesizing bioactive amides and esters [2]. Its distinct physicochemical properties ensure that the resulting derivatives possess the intended solid-state and solubility characteristics, which is critical for drug candidate optimization.

Application
Selection Property
Validation Focus
Solid-State Formulation & Crystallization
Distinct thermal and density attributes
Crystal packing and dissolution profile assessment
Coordination Chemistry & MOF Synthesis
Donor atom availability (N1/N3)
Metal-binding geometry and complex stability
Process Chemistry & Scale-Up
Thermal properties and synthetic yield benchmark
Distillation suitability and process efficiency review
Pharmaceutical Building Block
Solid-state and solubility differentiation
Derivative property consistency and drug candidate optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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